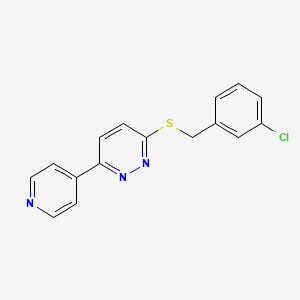![molecular formula C18H15NOS B2425451 1-[4-Methyl-2-(phenylsulfanyl)-3-quinolinyl]-1-ethanone CAS No. 400076-25-7](/img/structure/B2425451.png)
1-[4-Methyl-2-(phenylsulfanyl)-3-quinolinyl]-1-ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-[4-Methyl-2-(phenylsulfanyl)-3-quinolinyl]-1-ethanone” is a chemical compound1. However, detailed information about this compound is not readily available in the sources I found.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of “1-[4-Methyl-2-(phenylsulfanyl)-3-quinolinyl]-1-ethanone”.Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic methods and theoretical calculations. However, I couldn’t find specific data on the molecular structure of “1-[4-Methyl-2-(phenylsulfanyl)-3-quinolinyl]-1-ethanone”.Chemical Reactions Analysis
I couldn’t find specific information on the chemical reactions involving “1-[4-Methyl-2-(phenylsulfanyl)-3-quinolinyl]-1-ethanone”.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its molecular weight, boiling point, melting point, and solubility. I couldn’t find specific information on the physical and chemical properties of “1-[4-Methyl-2-(phenylsulfanyl)-3-quinolinyl]-1-ethanone”.Applications De Recherche Scientifique
Catalytic Behavior in Ethylene Reactivity
1-[4-Methyl-2-(phenylsulfanyl)-3-quinolinyl]-1-ethanone is utilized in synthesizing NNN tridentate ligands coordinated with iron(II) and cobalt(II) dichloride. These complexes exhibit significant catalytic activities for ethylene reactivity, including oligomerization and polymerization, with parameters such as elevated ethylene pressure enhancing activity (Sun et al., 2007).
Anticancer Properties
A derivative, 1-[4-(3H-pyrrolo[3,2-f]quinolin-9-ylamino)-phenyl]-ethanone hydrochloride, demonstrates potent antiproliferative activity. Its mechanisms include forming an intercalative complex with DNA, inhibiting DNA topoisomerase II, and blocking the cell cycle in the G(2)/M phase (Via et al., 2008).
Plant Growth Promoting Effects
Certain quinolinyl chalcones synthesized from similar precursors show effects on plant growth. These compounds have been tested on crops like Hibiscus, Mint, and Basil, indicating potential agricultural applications (Hassan et al., 2020).
Antimicrobial Activity
Various substituted 1,2,3-triazole derivatives synthesized from similar quinolone structures exhibit significant antimicrobial activity. These compounds are effective against a range of microbes, including resistant strains (Holla et al., 2005).
Antituberculosis and Cytotoxicity Studies
3-heteroarylthioquinoline derivatives, related in structure, show in vitro activity against Mycobacterium tuberculosis. Some compounds also exhibit no toxic effects against certain cell lines, suggesting potential in tuberculosis treatment (Chitra et al., 2011).
Safety And Hazards
Information on the safety and hazards of a compound is crucial for handling and storage. Unfortunately, I couldn’t find specific safety and hazard information for “1-[4-Methyl-2-(phenylsulfanyl)-3-quinolinyl]-1-ethanone”.
Orientations Futures
As for future directions, further research and studies would be needed to fully understand and characterize “1-[4-Methyl-2-(phenylsulfanyl)-3-quinolinyl]-1-ethanone”. This could include its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards.
Please note that this analysis is based on the limited information available and may not be comprehensive. For more detailed information, please consult a specialist or refer to relevant scientific literature.
Propriétés
IUPAC Name |
1-(4-methyl-2-phenylsulfanylquinolin-3-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NOS/c1-12-15-10-6-7-11-16(15)19-18(17(12)13(2)20)21-14-8-4-3-5-9-14/h3-11H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLLDELQZFRTPNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC2=CC=CC=C12)SC3=CC=CC=C3)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-Methyl-2-(phenylsulfanyl)-3-quinolinyl]-1-ethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

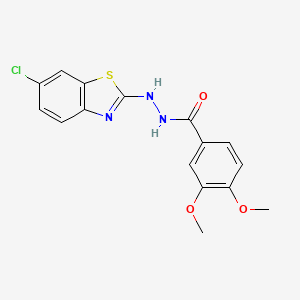
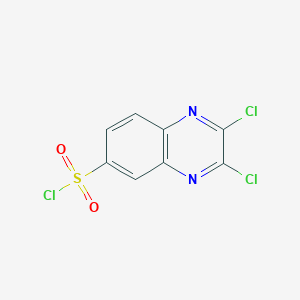
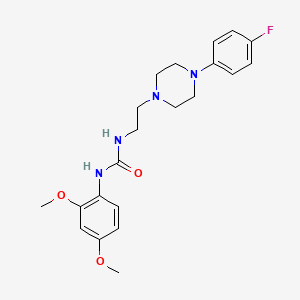
![7-(4-((2,5-dimethylphenyl)sulfonyl)piperazin-1-yl)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2425375.png)
![N-(3-chloro-4-fluorophenyl)-3-[(4-phenylpiperazin-1-yl)sulfonyl]thiophene-2-carboxamide](/img/structure/B2425376.png)
![N-(3,4-difluorophenyl)-2-((3-(4-fluorobenzyl)-4-oxo-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2425378.png)
![N-(4-(benzo[d]thiazol-2-yl)-3-hydroxyphenyl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2425380.png)
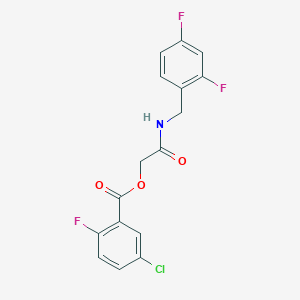
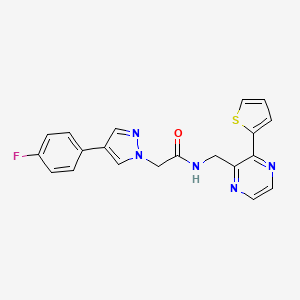
![Methyl 4-((3-(dimethylamino)propyl)(4-methylbenzo[d]thiazol-2-yl)carbamoyl)benzoate hydrochloride](/img/structure/B2425383.png)
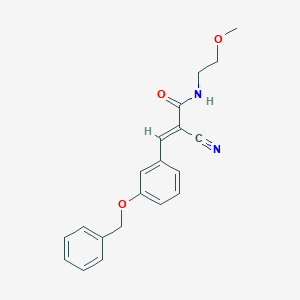
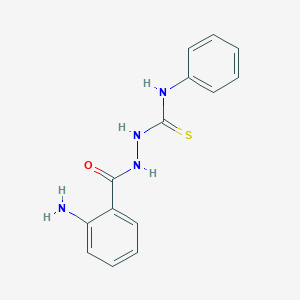
![(5E)-3-(3-chlorophenyl)-5-[(3-ethoxy-4-hydroxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B2425390.png)
